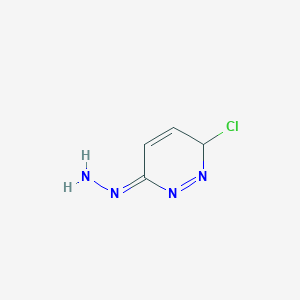![molecular formula C78H104N18O32S2 B15135974 (2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and a unique arrangement of atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Key steps in the synthesis may include:
Formation of Intermediate Compounds: This involves the use of specific reagents and catalysts to create the necessary building blocks.
Coupling Reactions: These reactions combine the intermediate compounds to form larger, more complex molecules.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context, but typically involve binding to the target molecule and modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
- This compound
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C78H104N18O32S2 |
|---|---|
Peso molecular |
1869.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C78H104N18O32S2/c97-53(79-33-5-1-9-45(67(109)110)83-75(125)87-49(71(117)118)21-25-57(101)102)29-37-95(38-30-54(98)80-34-6-2-10-46(68(111)112)84-76(126)88-50(72(119)120)22-26-58(103)104)43-17-13-41(14-18-43)61-63-65(93-129-91-63)62(66-64(61)92-130-94-66)42-15-19-44(20-16-42)96(39-31-55(99)81-35-7-3-11-47(69(113)114)85-77(127)89-51(73(121)122)23-27-59(105)106)40-32-56(100)82-36-8-4-12-48(70(115)116)86-78(128)90-52(74(123)124)24-28-60(107)108/h13-20,45-52H,1-12,21-40H2,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H2,83,87,125)(H2,84,88,126)(H2,85,89,127)(H2,86,90,128)/t45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clave InChI |
LDDVQPPVGKNVDL-XKIFMCPMSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C3C(=C(C4=NSN=C24)C5=CC=C(C=C5)N(CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)N=S=N3)N(CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C3C(=C(C4=NSN=C24)C5=CC=C(C=C5)N(CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)N=S=N3)N(CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


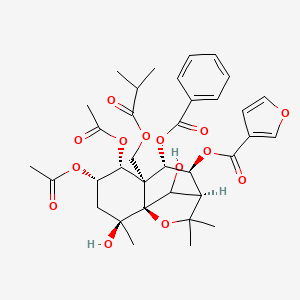
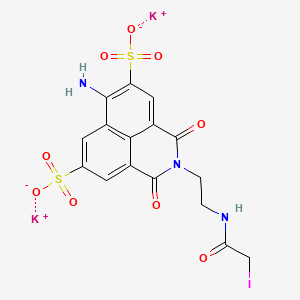
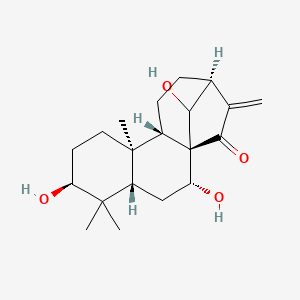
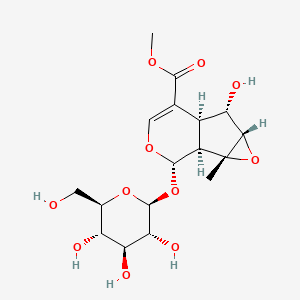



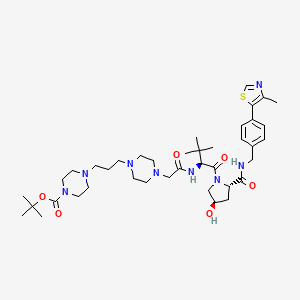
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
